Welcome to the BenchChem Online Store!
molecular formula C11H12N6O3 B1194594 1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 88338-63-0

1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B1194594
M. Wt: 276.25 g/mol
InChI Key: JBXSBZBZASARMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04565817

Procedure details

5.04 g. of 2-(theophyllin-7-yl)-acetamidoxime, 2.16 g. of sodium methylate and 10 cm3 ethyl acetate are heated under shaking and under pressure in 150 cm3 methanol at 100° C. for 8.5 hours. After processing 4.8 g. (87% yield) of 7-[(5-methyl-1,2,4-oxadiazol-3-yl)-methyl]-theophylline are obtained. M.p.: 135°-136° C.
Name
2-(theophyllin-7-yl)-acetamidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:12](=[O:13])[C:11]2[N:10]([CH2:14][C:15](=[N:17][OH:18])[NH2:16])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].C[O-].[Na+].[C:22](OCC)(=O)[CH3:23]>CO>[CH3:22][C:23]1[O:18][N:17]=[C:15]([CH2:14][N:10]2[C:11]3[C:12](=[O:13])[N:1]([CH3:2])[C:3](=[O:4])[N:5]([CH3:6])[C:7]=3[N:8]=[CH:9]2)[N:16]=1 |f:1.2|

Inputs

Step One
Name
2-(theophyllin-7-yl)-acetamidoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(N)=NO
Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NO1)CN1C=NC=2N(C(N(C)C(C12)=O)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.